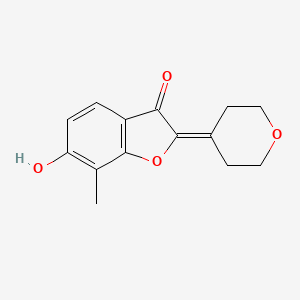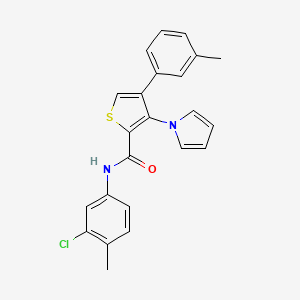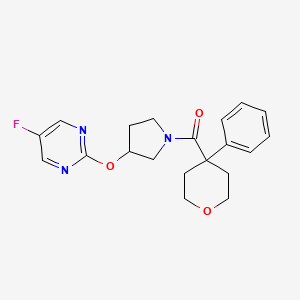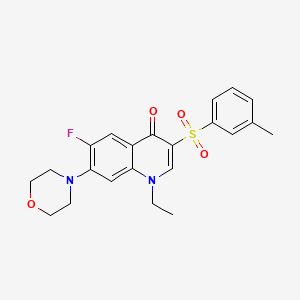![molecular formula C12H14N4O3 B2735822 (3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one CAS No. 94850-47-2](/img/structure/B2735822.png)
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one, also known as 4-methyl-2-nitrophenylhydrazine, is a widely used organic compound in scientific research. It is a white crystalline solid with a melting point of 197-198°C and a molecular weight of 238.25 g/mol. It is soluble in ethanol, chloroform, and methanol, and is insoluble in water. 4-methyl-2-nitrophenylhydrazine is primarily used in the synthesis of various organic compounds, such as substituted piperidines and piperazines, and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Organic Selenium and Sulfur Compounds Synthesis
Research in the synthesis of organic selenium and sulfur compounds highlights the reactivity of nitrophenyl and similar compounds in forming new chemical entities. For instance, studies on organic selenium compounds involve the synthesis of new diaryl-selenides and selenones containing amino acid moieties through reactions with chloroacetyl chloride, amines, and hydrazine, leading to the formation of Schiff bases and selenones upon oxidation (Abbady & Abdel‐Hafez, 2000). Such compounds are of interest for their potential biological activities and as intermediates in pharmaceutical chemistry.
Biological Studies of Piperidine Derivatives
Piperidin derivatives, including those related to the specified compound, have been synthesized and evaluated for their biological activities. Research into the synthesis, characterization, and biological studies of N-(2,4-Dinitro-phenyl)-N'-(2,3,5,6-tetraphenyl-piperidin-4ylidine)-hydrazine demonstrates the significance of piperidine in medicinal chemistry, highlighting its role in producing compounds with potential herbicidal, fungicidal, anticancer, and anaesthetic properties (Mubarak, 2017).
Structural and Conformational Analysis
Detailed structural and conformational analysis of piperidine and related compounds provides insight into their stereochemistry and potential interactions in biological systems. For example, crystal structure analysis of various piperidin-4-one derivatives reveals their conformational preferences, which are crucial for understanding their reactivity and biological activity (Hemalatha & Nagarajan, 2010). Such studies are essential for drug design and the development of new therapeutic agents.
Antimicrobial Activity
The synthesis and evaluation of novel 1-[3-(1,8-Naphthyridin-2-yl)phenyl]-3-arylurea derivatives, including those derived from reactions involving piperidine, have shown inhibitory effects on bacterial growth, demonstrating the potential of piperidine derivatives in antimicrobial research (Bhasker et al., 2018).
Drug Discovery and Development
In drug discovery and development, the structural diversity offered by the 1,2-diphenylethylamine template, from which compounds like "(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one" are derived, facilitates the discovery of substances with potential as 'research chemicals'. This diversity has led to the development of compounds with N-methyl-D-aspartate (NMDA) receptor antagonist activity, contributing to the exploration of new therapeutic pathways (McLaughlin et al., 2016).
Propriétés
IUPAC Name |
(3E)-3-[(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c1-8-4-5-9(11(7-8)16(18)19)14-15-10-3-2-6-13-12(10)17/h4-5,7,14H,2-3,6H2,1H3,(H,13,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLHDJVBVLLPJD-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NN=C2CCCNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)N/N=C/2\CCCNC2=O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3E)-3-[2-(4-methyl-2-nitrophenyl)hydrazinylidene]piperidin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-3H-imidazo[4,5-b]pyridine hydrochloride](/img/structure/B2735741.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2735742.png)
![N-(1-Cyanocyclopentyl)-2-[(6-oxo-4-propyl-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2735743.png)
![6-oxo-N-phenyl-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-diene-11-carboxamide](/img/structure/B2735744.png)
![N-(4-chlorophenethyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2735746.png)
![2-cyano-N-(2-fluorophenyl)-3-[1-phenyl-3-(pyridin-3-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2735749.png)


![2-[4-(1,3-Benzothiazol-2-YL)phenoxy]propanoic acid](/img/structure/B2735752.png)
![5-((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2735754.png)
![N-[2-(4-chlorobenzoyl)-3-(piperidin-1-ylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2735756.png)


